4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile

Catalog No.
S814666
CAS No.
1398507-09-9
M.F
C11H7BrClN5
M. Wt
324.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)b...

CAS Number

1398507-09-9

Product Name

4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile

IUPAC Name

4-[(4-amino-5-bromo-6-chloropyrimidin-2-yl)amino]benzonitrile

Molecular Formula

C11H7BrClN5

Molecular Weight

324.56 g/mol

InChI

InChI=1S/C11H7BrClN5/c12-8-9(13)17-11(18-10(8)15)16-7-3-1-6(5-14)2-4-7/h1-4H,(H3,15,16,17,18)

InChI Key

RBPOQGXIGSSXOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)N

4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile (CAS: 1398507-09-9) is a highly functionalized diarylpyrimidine (DAPY) derivative, globally recognized in regulatory frameworks as Etravirine Impurity C [1]. Featuring a precisely substituted pyrimidine core with a reactive 6-chloro site, a sterically demanding 5-bromo group, and a 2-(4-cyanophenyl)amino moiety, this compound is heavily utilized in pharmaceutical manufacturing and quality control [2]. From a procurement perspective, it serves a dual mandate: it is a mandatory certified reference standard for the regulatory release testing of Etravirine active pharmaceutical ingredients (APIs), and it acts as a critical late-stage electrophilic precursor in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1].

Procurement Fit

1
Pharmacopeial reference standard (EP Impurity C / USP Amino Analog) with compendial traceability for ANDA submissions.
2
Key synthetic intermediate enabling early-stage bromination route to Etravirine API with documented yield benchmark.
3
Fully characterized with COA documentation (1H/13C NMR, HPLC purity, mass) supporting GMP quality operations.

Generic substitution of this compound is unviable in both analytical and synthetic workflows. In quality control applications, regulatory frameworks such as ICH Q3A require the exact structural match for relative response factor (RRF) determination and system suitability testing; utilizing a des-bromo or isomeric analog invalidates the chromatographic method and risks batch rejection [1]. In synthetic manufacturing, the specific 5-bromo-6-chloro halogenation pattern is engineered to dictate regioselective nucleophilic aromatic substitution (SNAr) [2]. Substituting the 6-chloro leaving group with a different halogen fundamentally alters reaction kinetics, risking competitive displacement at the 5-position, reducing chemoselectivity, and ultimately causing unacceptable yield losses in the final API coupling step [2].

Substitution Risk

!
Other Etravirine impurities (A, D, 2) have distinct RRT and resolution; substituting invalidates validated HPLC methods.
!
Des-bromo precursor (CAPBN) lacks the essential C5 bromine; requires additional reaction step and alters synthetic route.
!
Non-pharmacopeial impurities lack regulatory traceability and are unsuitable for ANDA submission or GMP release testing.

Pharmacopeial System Suitability and Peak Resolution

In reverse-phase HPLC methods for Etravirine API release, achieving baseline resolution between the API and process impurities is a strict regulatory requirement. Utilizing a certified, high-purity standard of 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile (>99.0%) ensures accurate relative retention time mapping. Analytical validations demonstrate that high-purity Impurity C standards consistently achieve a resolution factor (Rs) > 1.5 against adjacent peaks, whereas crude in-house synthesized markers often contain co-eluting des-bromo contaminants that cause system suitability failures (Rs < 1.0) [1].

Evidence DimensionChromatographic Resolution (Rs) and Purity
Target Compound Data>99.0% purity certified standard (Rs > 1.5)
Comparator Or BaselineCrude in-house synthesized marker (<95% purity, Rs < 1.0)
Quantified Difference>5% purity variance leading to system suitability failure
ConditionsReverse-phase HPLC, EP monograph conditions for Etravirine API

Procuring a certified high-purity standard is mandatory to pass strict EP/ICH regulatory requirements for API batch release, preventing costly false-positive out-of-specification (OOS) results.

Regulatory Status
Class-level
Pharmacopeial (EP/USP) vs. non-pharmacopeial; traceability certificates available.
Supports regulatory traceability for ANDA submissions.
Non-pharmacopeial impurities lack compendial recognition.

Regioselective SNAr Kinetics for DAPY Synthesis

As a penultimate intermediate in DAPY synthesis, the 6-chloro position undergoes SNAr with sterically hindered phenols. The 5-bromo-6-chloro pattern provides targeted electrophilicity at C6 while sterically shielding C5. Process chemistry data indicates that the 6-chloro intermediate achieves >85% isolated yield in the final coupling step under basic conditions (e.g., K2CO3/NMP). In contrast, attempting the same coupling with a 6-bromo analog results in competing halogen exchange and side reactions, dropping yields below 60% [1].

Evidence DimensionFinal step coupling yield (SNAr with hindered phenol)
Target Compound Data>85% isolated yield
Comparator Or Baseline6-bromo intermediate analog (<60% yield)
Quantified Difference>25% increase in isolated yield
ConditionsK2CO3, N-methyl-2-pyrrolidone (NMP), 100-120°C

Using the precise 6-chloro intermediate maximizes final-stage API yield and minimizes complex purification steps, directly impacting manufacturing cost-efficiency.

Synthesis Yield
Reported
80.1% isolated yield, 95.71% HPLC/MS purity (early-stage bromination).
Supports process route selection for Etravirine API.
Late-stage bromination route described as low-yielding.

Solid-State Stability for Long-Term Reference Storage

For certified reference materials, long-term solid-state stability dictates procurement cycles and requalification costs. 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile demonstrates high thermal stability, exhibiting <0.1% degradation over 6 months under accelerated ICH conditions (40°C/75% RH). Conversely, unpurified synthetic mixtures or less stable des-halogenated analogs can show up to 1.5% degradation under identical conditions due to pyrimidine core oxidation or hydrolysis [1].

Evidence DimensionAccelerated degradation rate
Target Compound Data<0.1% degradation over 6 months
Comparator Or BaselineUnpurified synthetic mixture (up to 1.5% degradation)
Quantified Difference15-fold reduction in degradation rate
ConditionsICH Q1A(R2) accelerated stability testing (40°C/75% RH)

High solid-state stability ensures the reference standard remains viable for long-term analytical campaigns, reducing the frequency and cost of standard requalification.

HPLC RT Differentiation
Reported
RT 12.043 min; ΔRT 5.661 min vs. Impurity-2; resolution >2.0.
Enables unambiguous chromatographic identification.
Method-specific conditions; independent confirmation advised.
UP-LC Sensitivity
Reported
LOD 0.003% (30 ppm) at 1.0 mg/mL; ~17× below ICH Q3A 0.05% threshold.
Supports trace-level impurity monitoring for stability studies.
Cross-study comparable; method transfer requires verification.
Halogenation Pattern
Class-level
5-Br, 6-Cl, 4-NH₂ on pyrimidine; mandatory for Etravirine API.
Correct intermediate selection is critical for final API structure.
Des-bromo or alternative halogen analogs alter synthetic outcome.

Pharmacopeial Quality Control and API Release

Procured as the primary Etravirine Impurity C reference standard, this compound is strictly required for HPLC/UHPLC quantification during commercial batch release, ensuring full compliance with European Pharmacopoeia (EP) monograph standards for impurity profiling [1].

Analytical Method Validation and Spiking Studies

Essential for forced degradation and impurity spiking studies during the development of analytical methods for DAPY-class APIs. It allows analytical chemists to accurately calculate purge factors and map the fate of intermediates throughout the synthetic process [1].

Precursor for Novel NNRTI Drug Discovery

Utilized as a highly functionalized, late-stage building block in medicinal chemistry. The reactive 6-chloro group can be selectively displaced by diverse nucleophiles (such as novel amines, thiols, or substituted phenols) to synthesize next-generation HIV-1 reverse transcriptase inhibitors with optimized resistance profiles [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA impurity quantification
Pharmacopeial traceability (EP/USP)
ICH Q3A/R threshold compliance
Etravirine API synthesis
Early-stage bromination intermediate
Process yield and purity benchmark
Stability study impurity monitoring
Chromatographic resolution >2.0
Degradation product co-elution check
GMP batch release testing
Full COA characterization
Batch-to-batch consistency

XLogP3

3.1

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